Glutaryl-Phe-Ala-Ala-Phe-AMC

概要

説明

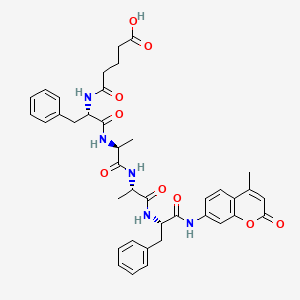

Glutaryl-Phe-Ala-Ala-Phe-AMC is a synthetic peptide substrate used primarily in enzymatic assays to measure the activity of proteases. This compound is a fluorogenic substrate, meaning it emits fluorescence upon cleavage by proteases, making it a valuable tool in various research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Glutaryl-Phe-Ala-Ala-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole. After the peptide chain is fully assembled, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Glutaryl-Phe-Ala-Ala-Phe-AMC primarily undergoes hydrolysis reactions when exposed to proteases. The cleavage of the peptide bond results in the release of a fluorescent molecule, which can be detected and measured .

Common Reagents and Conditions

The hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include various proteases such as chymotrypsin and neutral endopeptidase. The reaction conditions often involve maintaining the temperature at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of this compound is a fluorescent molecule, which is used as an indicator of protease activity. The specific fluorescent molecule released depends on the exact structure of the peptide substrate .

科学的研究の応用

Protease Activity Assays

Substrate for Enzymatic Reactions

Glt-Phe-Ala-Ala-Phe-AMC serves as a substrate for various proteolytic enzymes, particularly those involved in the cleavage of peptide bonds. The compound is linked to a fluorogenic group (7-amido-4-methylcoumarin, AMC), which releases fluorescence upon cleavage. This property allows researchers to quantitatively assess protease activity through fluorescence measurements.

Key Findings

- Specificity : Studies have shown that Glt-Phe-Ala-Ala-Phe-AMC is effectively cleaved by specific endopeptidases, providing a reliable method for measuring enzyme kinetics and inhibition effects .

- Sensitivity : The use of AMC as a reporter group enhances sensitivity, allowing detection of low protease concentrations in biological samples .

Therapeutic Potential

Inhibition of Proteases

The compound's structure suggests potential use as an inhibitor for certain proteases. Research indicates that modifications to the peptide sequence can enhance specificity and potency against target enzymes, making it a candidate for therapeutic interventions in diseases where protease activity is dysregulated.

Case Studies

- Cancer Research : Inhibitors derived from Glt-Phe-Ala-Ala-Phe-AMC have been explored in cancer therapies targeting specific tumor-associated proteases. These inhibitors can potentially reduce tumor growth by interfering with the proteolytic processes that facilitate cancer cell invasion and metastasis .

- Cardiovascular Applications : The modulation of protease activity using this compound has implications in cardiovascular diseases where proteolysis plays a critical role in disease progression .

Biochemical Research

Understanding Proteolytic Pathways

Glt-Phe-Ala-Ala-Phe-AMC is utilized in biochemical studies to elucidate the mechanisms of action of various proteases. By employing this compound in assays, researchers can gain insights into enzyme specificity, substrate preferences, and the impact of post-translational modifications on enzyme activity.

Research Insights

- Mechanistic Studies : Investigations using Glt-Phe-Ala-Ala-Phe-AMC have contributed to understanding how certain proteases interact with substrates at the molecular level, leading to advancements in drug design targeting these enzymes .

- Comparative Analysis : The compound has been used alongside other substrates to compare enzyme activity across different conditions, providing valuable data for enzymology research .

Data Tables

作用機序

The mechanism by which Glutaryl-Phe-Ala-Ala-Phe-AMC exerts its effects involves the cleavage of the peptide bond by proteases. Upon cleavage, the compound releases a fluorescent molecule, which can be detected and quantified. This fluorescence emission serves as a direct measure of protease activity. The molecular targets are the active sites of proteases, and the pathways involved include the enzymatic hydrolysis of peptide bonds .

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Phe-AMC: Another fluorogenic peptide substrate used in protease assays.

Dansyl-d-Ala-Gly-p-nitro-Phe-Gly: A substrate used to measure the activity of neprilysin.

Uniqueness

Glutaryl-Phe-Ala-Ala-Phe-AMC is unique due to its specific sequence and the resulting fluorescence upon cleavage, which provides a sensitive and specific measure of protease activity. Its structure allows for the study of a wide range of proteases, making it a versatile tool in various research applications.

生物活性

Glutaryl-Phe-Ala-Ala-Phe-AMC (GPAAP-AMC) is a synthetic peptide substrate primarily used in enzymatic assays to measure protease activity. This compound is notable for its fluorogenic properties, emitting fluorescence upon cleavage by specific proteases, thus serving as a valuable tool in biochemical research and diagnostics.

GPAAP-AMC acts as a substrate for various proteolytic enzymes, particularly elastase. Upon cleavage, it releases a fluorescent molecule, allowing for quantification of protease activity. The mechanism involves the hydrolysis of the peptide bond between the alanine and phenylalanine residues, which is catalyzed by elastase and other related enzymes. This process not only aids in understanding enzyme kinetics but also provides insights into cellular processes influenced by proteolytic activity.

Target Enzymes

- Elastase : The primary target enzyme for GPAAP-AMC.

- Chymotrypsin : Another enzyme that can cleave this substrate, contributing to its utility in studying protease specificity.

GPAAP-AMC is characterized by its ability to interact with various proteases, facilitating studies on enzyme function and regulation. The compound's structure allows it to be hydrolyzed under physiological conditions, making it suitable for in vitro assays.

| Property | Description |

|---|---|

| Molecular Weight | 551.65 g/mol |

| Fluorescence Emission | Upon cleavage, emits fluorescence at 460 nm |

| pH Stability | Active in physiological pH (7.4) |

| Cleavage Specificity | Primarily cleaved by elastase and chymotrypsin |

Research Applications

GPAAP-AMC has diverse applications across several fields:

- Biochemistry : Used extensively to study the activity of proteases in various biological systems.

- Medicine : Serves as a diagnostic tool for diseases where protease activity is a biomarker.

- Pharmaceutical Industry : Employed in quality control assays for protease-containing products.

Case Study: Protease Activity Profiling

A study profiling peptidases in Angiostrongylus costaricensis utilized GPAAP-AMC to characterize proteolytic activities across different developmental stages of the parasite. The results indicated that GPAAP-AMC could effectively differentiate between various peptidases based on their substrate specificity, enhancing our understanding of the biological roles these enzymes play in parasitic diseases .

Pharmacokinetics and Stability

The pharmacokinetic profile of GPAAP-AMC remains to be fully elucidated; however, initial studies suggest that its stability is influenced by environmental factors such as pH and temperature. Understanding these parameters is crucial for optimizing its use in both laboratory settings and potential therapeutic applications.

Table 2: Environmental Factors Affecting Stability

| Factor | Optimal Condition | Impact on Activity |

|---|---|---|

| pH | 7.4 | Maintains enzymatic activity |

| Temperature | 37°C | Mimics physiological conditions |

特性

IUPAC Name |

5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H43N5O9/c1-23-19-35(48)53-32-22-28(17-18-29(23)32)42-39(52)31(21-27-13-8-5-9-14-27)44-37(50)25(3)40-36(49)24(2)41-38(51)30(20-26-11-6-4-7-12-26)43-33(45)15-10-16-34(46)47/h4-9,11-14,17-19,22,24-25,30-31H,10,15-16,20-21H2,1-3H3,(H,40,49)(H,41,51)(H,42,52)(H,43,45)(H,44,50)(H,46,47)/t24-,25-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUFBMRNNFJYCQ-FRGOEROOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H43N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。